molecular formula C4H6N4O B14730754 3-(methylamino)-1,2,4-triazin-5(4H)-one CAS No. 6520-40-7

3-(methylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B14730754
CAS No.: 6520-40-7
M. Wt: 126.12 g/mol
InChI Key: ZGGDNKAFGDTQKL-UHFFFAOYSA-N
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Description

3-methylamino-4H-[1,2,4]triazin-5-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of 3-methylamino-4H-[1,2,4]triazin-5-one, which includes a triazine ring with a methylamino group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methylamino groups .

Industrial Production Methods

Industrial production of 3-methylamino-4H-[1,2,4]triazin-5-one often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-methylamino-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

3-methylamino-4H-[1,2,4]triazin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methylamino-4H-[1,2,4]triazin-5-one include other triazine derivatives such as:

  • 3-methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5-one
  • 2-amino-4-morpholino-1,3,5-triazine
  • Hexamethylmelamine .

Uniqueness

The uniqueness of 3-methylamino-4H-[1,2,4]triazin-5-one lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6520-40-7

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

3-(methylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H6N4O/c1-5-4-7-3(9)2-6-8-4/h2H,1H3,(H2,5,7,8,9)

InChI Key

ZGGDNKAFGDTQKL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=CC(=O)N1

Origin of Product

United States

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